molecular formula C26H29ClN6O B609525 GSK-2269557 CAS No. 1254036-77-5

GSK-2269557

Número de catálogo B609525
Número CAS: 1254036-77-5
Peso molecular: 477.01
Clave InChI: GECUEJGEJLAXQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK2269557 is an inhibitor of PI3Kδ (pKi = 9.9) that is >1,000-fold selective for PI3Kδ over PI3Kα, β, and γ isoforms. It is reported to be active in a brown Norway rat acute ovalbumin-induced allergic asthma model of Th2-driven lung inflammation (ED50 = 67 µg/kg).
Nemiralisib, also known as GSK-2269557, is a potent and selective PI3Kδ inhibitor. This compound is is currently in clinical trials for the treatment of respiratory diseases such as asthma and COPD. This compound is highly selective for PI3Kδ over the closely related isoforms and are active in a disease relevant brown Norway rat acute OVA model of Th2-driven lung inflammation. PI3Kδ is highly enriched in leukocytes, making it an attractive target for the treatment of inflammatory conditions, such as asthma,6 chronic obstructive pulmonary disease (COPD), and autoimmune diseases.

Aplicaciones Científicas De Investigación

Tratamiento de enfermedades inflamatorias de las vías respiratorias

GSK2269557 se está desarrollando como un nuevo medicamento para el tratamiento de enfermedades inflamatorias de las vías respiratorias, como la enfermedad pulmonar obstructiva crónica (EPOC) y el asma {svg_1}. Funciona bloqueando una proteína llamada fosfoinosítido 3-cinasa delta (PI3Kdelta), que desempeña un papel importante en la promoción de las reacciones inflamatorias {svg_2}.

Nuevo estudio de formulación

Se ha estudiado una nueva formulación de GSK2269557 que contiene una reducción del agente estabilizador estearato de magnesio {svg_3}. Se prevé que esta nueva formulación aumente la cantidad de medicamento del estudio que llega a la sangre {svg_4}.

Administración por inhalación

GSK2269557 se ha administrado a través del inhalador de polvo seco ELLIPTA™ a participantes sanos en un estudio {svg_5}. El objetivo principal de este estudio fue evaluar los niveles en sangre del nuevo polvo de fármaco GSK2269557 {svg_6}.

Estudio de absorción y eliminación

Se llevó a cabo un estudio abierto en sujetos masculinos sanos para determinar el balance de excreción y la farmacocinética de [14C]-GSK2269557 {svg_7}. Este estudio tenía como objetivo averiguar los niveles en sangre del medicamento del estudio, cómo el cuerpo se deshace de él y cuánto tiempo tarda {svg_8}.

Tratamiento de exacerbaciones agudas de la EPOC

En un estudio doble ciego, controlado con placebo, se evaluó la seguridad y la eficacia de la nemiralisib inhalada en pacientes que experimentaban una exacerbación aguda de la EPOC {svg_9}. Sin embargo, no hubo diferencia en el cambio desde el valor inicial de FEV1 en la semana 12 entre los grupos de tratamiento con nemiralisib y placebo {svg_10}.

Mecanismo De Acción

Target of Action

GSK-2269557, also known as Nemiralisib, is a potent and highly selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase specifically expressed in leukocytes and plays a crucial role in their recruitment and activation .

Mode of Action

Nemiralisib binds to the PI3Kδ enzyme, inhibiting its activity . This inhibition prevents the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a secondary messenger crucial for the transduction of signals from cell surface receptors involved in growth, survival, and proliferation .

Biochemical Pathways

The primary pathway affected by Nemiralisib is the PI3K/AKT/mTOR signaling pathway . By inhibiting PI3Kδ, Nemiralisib reduces the levels of PIP3, leading to decreased activation of AKT and mTOR, two key kinases in this pathway . This results in reduced cell proliferation and survival, particularly in leukocytes .

Pharmacokinetics

It is administered via inhalation, suggesting that it has good bioavailability in the lungs .

Result of Action

The inhibition of PI3Kδ by Nemiralisib leads to reduced leukocyte activation and recruitment . This can result in decreased inflammation, particularly in conditions like Chronic Obstructive Pulmonary Disease (COPD) where immune cell activation plays a significant role .

Action Environment

The efficacy and stability of Nemiralisib can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary based on the severity of the disease state, the presence of other medications, and individual patient factors . As an inhaled medication, factors such as lung function and proper inhaler technique can also impact the drug’s efficacy .

Propiedades

IUPAC Name

2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O.ClH/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24;/h3-7,12-15,17,27H,8-11,16H2,1-2H3,(H,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECUEJGEJLAXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1254036-77-5
Record name GSK-2269557
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1H-indol-4-yl)-4-(5-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1,3-oxazol-2-yl)-1H-indazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEMIRALISIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4WQU7U3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 6-(1H-indol-4-yl)-4-(5-{[4-(1-methylethyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)-1H-indazole in tetrahydrofuran (THF) (7.5 mL) was heated to 60° C. under nitrogen. 2M hydrochloric acid in diethyl ether (0.567 mL, 1.135 mmol) and tetrahydrofuran (THF) (0.5 mL) were mixed and added via a dropping funnel. The solution was stirred at 60° C. for 30 mins before being slowly cooled to RT. After stirring at RT for a further 30 mins the solid was filtered off, then recombined with the liquors and evaporated to dryness. THF (10 mL) was added and the slurry was cycled from RT to reflux 3 times (30 mins hold at higher/low temp). The slurry was stirred at RT for one hour then filtered under vacuum and the resultant solid dried in a vacuum oven at 50° C. overnight to give the title compound as a an off-white solid (322 mg).
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.567 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(1H-Indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole hydrochloride
Reactant of Route 2
2-(6-(1H-Indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(6-(1H-Indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole hydrochloride
Reactant of Route 4
2-(6-(1H-Indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(6-(1H-Indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(6-(1H-Indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.